molecular formula C18H23N3OS B2670770 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 1423224-69-4

4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No. B2670770
CAS RN: 1423224-69-4
M. Wt: 329.46
InChI Key: SMDUEEKOVUSMIV-UHFFFAOYSA-N
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Description

4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for the proper functioning of the nervous system. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cholinesterase enzymes, 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile has been shown to possess anti-inflammatory and analgesic properties. These effects are thought to be mediated through the inhibition of certain inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile in lab experiments is its potent inhibitory activity against cholinesterase enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile. One area of interest is the development of new drugs based on this compound for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, efforts should be made to improve the solubility and stability of this compound, which would make it more useful for experimental purposes.

Synthesis Methods

The synthesis of 4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile involves the reaction of cyclopropylamine with 2-(methylsulfanyl)pyridine-3-carboxylic acid. The resulting intermediate is then treated with phosgene to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

4-(azocane-1-carbonyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-23-17-15(12-19)14(11-16(20-17)13-7-8-13)18(22)21-9-5-3-2-4-6-10-21/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDUEEKOVUSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azocane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile

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